tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate
Description
"tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate" is a pyrrolidine-based carbamate derivative characterized by a tert-butyl carbamate group and a 3-methoxyphenyl substituent attached to the pyrrolidine ring. The 3-methoxy group on the phenyl ring introduces electron-donating properties, influencing the compound’s lipophilicity and metabolic stability.
Properties
Molecular Formula |
C16H24N2O3 |
|---|---|
Molecular Weight |
292.37 g/mol |
IUPAC Name |
tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-14-10-17-9-13(14)11-6-5-7-12(8-11)20-4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |
InChI Key |
HTRFINCTPOSBHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 3-methoxyphenylpyrrolidine under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or THF.
Substitution: Halogens, nucleophiles; reactions can be conducted in polar or non-polar solvents depending on the nature of the substituent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functionalized derivatives .
Biology: The compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or modulation of biological pathways. Researchers investigate its effects on cellular processes and its potential as a lead compound for drug development .
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be evaluated for its efficacy in treating certain diseases or conditions. Preclinical studies and clinical trials are conducted to assess its safety and effectiveness .
Industry: In the industrial sector, the compound is used in the development of new materials, agrochemicals, and specialty chemicals. Its unique structural features make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, gene expression, or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares "tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate" with structurally related compounds, highlighting differences in substituents, stereochemistry, and physicochemical properties:
Key Structural and Functional Differences:
Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound provides electron-donating effects, which may enhance solubility compared to electron-withdrawing groups like 2-fluoro () or 3-chloro (). The 2-methoxyphenyl analog () has a sterically hindered substituent position, which could alter binding affinity compared to the 3-methoxy isomer.
Stereochemical Influence :
- The 3S,4R configuration in and 3R,4S in demonstrate how stereochemistry affects molecular conformation. For example, the spatial arrangement of the 3-chlorophenyl group in the 3R,4S configuration () may optimize interactions with chiral biological targets, whereas mismatched stereochemistry could reduce activity.
Physicochemical Properties: Compounds with chloro or fluoro substituents () are generally more lipophilic than methoxy derivatives, impacting membrane permeability and metabolic pathways.
Biological Implications :
- While direct activity data are absent, analogs like tert-butyl N-[(3R,4S)-4-(3-chlorophenyl)pyrrolidin-3-yl]carbamate () comply with Lipinski’s rules, suggesting favorable drug-likeness. Fluorinated derivatives () may exhibit longer half-lives due to resistance to oxidative metabolism.
Biological Activity
Introduction
Tert-butyl N-[4-(3-methoxyphenyl)pyrrolidin-3-yl]carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a tert-butyl group, a pyrrolidine ring, and a methoxy-substituted phenyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O3 |
| Molecular Weight | 292.37 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CNCC1C2=CC(=CC=C2)OC |
The presence of the methoxy group on the phenyl ring is significant as it can influence the compound’s reactivity and interaction with biological targets.
This compound is believed to interact with various neurotransmitter systems, particularly those involved in mood regulation. Preliminary studies suggest that it may modulate serotonin and dopamine receptors, which are critical in the treatment of anxiety and depression.
Potential Mechanisms
- Receptor Binding : The compound may bind to specific receptors in the brain, influencing neurotransmitter release and activity.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in neurotransmitter metabolism.
- Cellular Signaling Modulation : By interacting with cellular pathways, it could affect gene expression and metabolic processes.
Neuropharmacological Effects
Research indicates that this compound has potential anxiolytic and antidepressant effects. In animal models, compounds with similar structures have shown efficacy in reducing anxiety-like behaviors and improving depressive symptoms.
Case Studies
- Anxiety Models : In rodent models of anxiety, compounds structurally related to this compound demonstrated reduced time spent in open areas of an elevated plus maze, indicating anxiolytic properties.
- Depression Models : In forced swim tests, similar compounds exhibited decreased immobility times, suggesting antidepressant-like effects.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other carbamates:
| Compound Name | Biological Activity |
|---|---|
| Tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate | Anxiolytic and antidepressant effects observed. |
| Tert-butyl (1-(3-methoxy-4-nitrophenyl)pyrrolidin-3-yl)carbamate | Potential anti-inflammatory properties. |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 4-(3-methoxyphenyl)pyrrolidin-3-amine with tert-butyl chloroformate under basic conditions. This method yields high-purity products suitable for further biological evaluation.
Future Directions
Further studies are necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Specifically, research should focus on:
- Binding Affinity Studies : Determining how strongly the compound interacts with neurotransmitter receptors.
- In Vivo Efficacy Trials : Conducting comprehensive animal studies to assess therapeutic potential.
- Safety Profile Assessments : Evaluating toxicity and side effects to ensure clinical viability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
